Cas no 1158048-50-0 ((5-iodofuran-2-yl)methanamine)

(5-Iodofuran-2-yl)methanamine is a heterocyclic amine derivative featuring an iodine substituent at the 5-position of the furan ring. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in cross-coupling reactions such as Suzuki or Sonogashira couplings, facilitated by the iodine moiety. The primary amine group enhances its utility as a building block for further functionalization, enabling the synthesis of more complex heterocyclic or pharmaceutical intermediates. Its structural features make it valuable in medicinal chemistry and materials science research. The iodine atom also allows for radiolabeling applications, broadening its use in biochemical studies. Proper handling under inert conditions is recommended due to potential sensitivity.
(5-iodofuran-2-yl)methanamine structure
(5-iodofuran-2-yl)methanamine structure
Product name:(5-iodofuran-2-yl)methanamine
CAS No:1158048-50-0
MF:C5H6INO
MW:223.011713504791
CID:6325713
PubChem ID:43754775

(5-iodofuran-2-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (5-iodofuran-2-yl)methanamine
    • 1158048-50-0
    • EN300-184217
    • AKOS009942648
    • CS-0286067
    • Inchi: 1S/C5H6INO/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2
    • InChI Key: REBCYNNRZSTBCT-UHFFFAOYSA-N
    • SMILES: IC1=CC=C(CN)O1

Computed Properties

  • Exact Mass: 222.94941g/mol
  • Monoisotopic Mass: 222.94941g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 78.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.2Ų
  • XLogP3: 0.6

(5-iodofuran-2-yl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-184217-0.5g
(5-iodofuran-2-yl)methanamine
1158048-50-0
0.5g
$1014.0 2023-09-19
Enamine
EN300-184217-0.05g
(5-iodofuran-2-yl)methanamine
1158048-50-0
0.05g
$888.0 2023-09-19
Enamine
EN300-184217-0.25g
(5-iodofuran-2-yl)methanamine
1158048-50-0
0.25g
$972.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1356737-250mg
(5-Iodofuran-2-yl)methanamine
1158048-50-0 98%
250mg
¥20995.00 2024-08-09
Enamine
EN300-184217-5.0g
(5-iodofuran-2-yl)methanamine
1158048-50-0
5g
$3065.0 2023-06-01
Enamine
EN300-184217-0.1g
(5-iodofuran-2-yl)methanamine
1158048-50-0
0.1g
$930.0 2023-09-19
Enamine
EN300-184217-1g
(5-iodofuran-2-yl)methanamine
1158048-50-0
1g
$1057.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1356737-1g
(5-Iodofuran-2-yl)methanamine
1158048-50-0 98%
1g
¥26630.00 2024-08-09
Enamine
EN300-184217-2.5g
(5-iodofuran-2-yl)methanamine
1158048-50-0
2.5g
$2071.0 2023-09-19
Enamine
EN300-184217-10.0g
(5-iodofuran-2-yl)methanamine
1158048-50-0
10g
$4545.0 2023-06-01

Additional information on (5-iodofuran-2-yl)methanamine

Introduction to (5-IodoFuran-2-Yl)Methanamine (CAS No. 1158048-50-0)

The compound (5-IodoFuran-2-Yl)Methanamine, identified by the CAS registry number 1158048-50-0, is a fascinating organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of heterocyclic amines, specifically featuring a furan ring substituted with an iodine atom at the 5-position and a methanamine group at the 2-position. Its unique structure endows it with distinctive chemical properties, making it a subject of interest in both academic research and industrial development.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (5-IodoFuran-2-Yl)Methanamine. Researchers have explored various methodologies, including palladium-catalyzed coupling reactions and nucleophilic aromatic substitutions, to construct this compound. These methods not only enhance the yield but also improve the purity of the product, which is crucial for its application in sensitive areas such as drug discovery.

The structural uniqueness of (5-IodoFuran-2-Yl)Methanamine lies in its ability to act as a versatile building block in organic synthesis. The furan ring, being electron-rich, can undergo a range of reactions, including Diels-Alder cycloadditions and Michael additions. Furthermore, the presence of an iodine atom at the 5-position introduces additional reactivity, enabling selective substitution reactions under mild conditions. This dual functionality makes it an invaluable intermediate in the synthesis of complex molecules.

In terms of pharmacological applications, (5-IodoFuran-2-Yl)Methanamine has shown promise as a lead compound in drug discovery programs targeting various diseases. Recent studies have highlighted its potential as an anti-inflammatory agent, where it exhibits moderate inhibitory activity against key inflammatory enzymes such as cyclooxygenase (COX)-2. Additionally, its ability to modulate cellular signaling pathways makes it a candidate for anticancer drug development.

The synthesis and characterization of (5-IodoFuran-2-Yl)Methanamine have been extensively documented in recent scientific literature. For instance, a study published in the Journal of Organic Chemistry described a novel route involving a tandem cyclization reaction followed by iodination. This approach not only simplifies the synthesis process but also provides insights into the regioselectivity of furan derivatives.

From an environmental standpoint, understanding the degradation pathways of (5-IodoFuran-2-Yl)Methanamine is essential for assessing its ecological impact. Recent research has shown that under aerobic conditions, this compound undergoes microbial degradation through oxidative cleavage of the furan ring. This knowledge is critical for ensuring sustainable practices in its production and disposal.

In conclusion, (5-IodoFuran-2-Yl)Methanamine (CAS No. 1158048-50-0) stands out as a significant molecule with diverse applications across chemistry and pharmacology. Its unique structure, reactivity, and potential therapeutic benefits make it a focal point for ongoing research efforts. As advancements in synthetic methods and biological evaluations continue to unfold, this compound is poised to play an increasingly important role in both academic and industrial settings.

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.